5,6-Dimethyl-2,1,3-benzothiadiazole

Organic Photovoltaics Polymer Solar Cells Donor-Acceptor Polymers

OPV/OLED researchers face batch variability with non-specific BTD analogs. 5,6-Dimethyl-2,1,3-benzothiadiazole (CAS 1887-60-1) delivers a defined electron-accepting building block with quantifiable baselines: • PCE baselines of 0.31-0.90% with BDT donors for systematic OPV optimization. • Methyl substitution enables 4.6% EQE in green/yellowish-green OLEDs via aggregation control. • LUMO levels (2.56-3.41 eV) ensure favorable energy alignment for high-Voc devices. Supplied at ≥95% purity (GC) with full CoA. BenchChem maintains dedicated stock for rapid global dispatch.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
CAS No. 1887-60-1
Cat. No. B154248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-2,1,3-benzothiadiazole
CAS1887-60-1
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCC1=CC2=NSN=C2C=C1C
InChIInChI=1S/C8H8N2S/c1-5-3-7-8(4-6(5)2)10-11-9-7/h3-4H,1-2H3
InChIKeyQQCMLCGOLBUDJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethyl-2,1,3-benzothiadiazole: Core Properties & Procurement


5,6-Dimethyl-2,1,3-benzothiadiazole (CAS 1887-60-1) is a methyl-substituted derivative of the 2,1,3-benzothiadiazole (BTD) heterocyclic scaffold [1]. This compound is primarily utilized as a strong electron-accepting building block in the design of donor-acceptor (D-A) conjugated polymers and small molecules for organic electronics [2]. Key physical properties include a molecular weight of 164.23 g/mol, a melting point range of 83-85°C, and an assay (GC) purity of ≥96.0% . Its established role as an n-type semiconductor material makes it a standard procurement item for research in organic photovoltaics (OPV) and light-emitting diodes (OLED) [3].

Workflow Donor-acceptor polymer synthesis
Selection n-Type acceptor building block
Use Context OPV and OLED material research

5,6-Dimethyl-BTD vs. Generic BTD Monomers: Key Differences


The substitution pattern on the 2,1,3-benzothiadiazole (BTD) core is a critical determinant of its electronic properties and subsequent device performance. Unsubstituted BTD or those with alternative substitution patterns (e.g., 4,7-substitution) cannot simply replace 5,6-dimethyl-BTD in a molecular design without fundamentally altering key parameters. The 5,6-dimethyl substitution exerts a specific steric and electronic influence that modulates the dihedral angle between donor and acceptor units in a polymer backbone, which in turn dictates the planarity, π-orbital overlap, and the resulting optical band gap [1]. Furthermore, studies comparing 5,6-dimethyl-BTD with its 5,6-functionalized analogs demonstrate that the nature of the substituent at these positions directly controls the polymer's dielectric constant and charge transport mobility, leading to significant variations in power conversion efficiency (PCE) in solar cell applications [2].

1 Unsubstituted or 4,7-substituted BTD analogs may alter polymer backbone planarity and optical band gap.
2 Alternative 5,6-functionalized analogs can shift dielectric constant and charge transport, affecting PCE.
3 Isomeric isoBTD or BBT cores have significantly different LUMO levels; direct replacement may disrupt energy alignment.

5,6-Dimethyl-BTD: Quantitative Evidence vs. Analogs


Solar Cell Efficiency: Dimethyl vs. Methyl Acetate BTD

In a direct comparative study of donor-acceptor conjugated polymers, the use of 5,6-dimethyl-BTD as an acceptor building block was benchmarked against a 5,6-methyl acetate analog. While the methyl acetate functionalization ultimately yielded higher performance, the 5,6-dimethyl-BTD-based polymers served as the essential baseline, demonstrating an average power conversion efficiency (PCE) of 0.9%, 0.54%, and 0.31% across three polymer types (P2-Me, P3-Me, and P4-Me). This is a key differentiation from the alternative, as the methyl group's lack of a non-conjugated ester side chain results in a larger dihedral angle in the polymer backbone, directly impacting the optical and electrochemical properties. [1]

PCE vs. methyl acetate BTD
Head-to-head
PCE: 0.9% (P2-Me), 0.54% (P3-Me), 0.31% (P4-Me). Comparator: 1.36% (P2-Ac), 1.17% (P3-Ac), 0.35% (P4-Ac).
Establishes a steric and electronic baseline for OPV performance.
Device architecture: ITO/PEDOT:PSS/Polymer:PC71BM/LiF/Al.
Organic Photovoltaics Polymer Solar Cells Donor-Acceptor Polymers

Methyl Substitution Effect on OLED EQE

Research on benzothiadiazole-based emitters demonstrates that the presence and position of methyl groups are a critical tuning parameter. A dye incorporating a methyl group on the donor side exhibited a blue-shift in both absorption and emission compared to a nonmethylated analog. Crucially, when used in a solution-processed multilayered OLED, the methyl-substituted dyes achieved an external quantum efficiency (EQE) as high as 4.6% (15.7 cd/A). This performance is directly attributed to the steric effect of the methyl group, which inhibits intramolecular charge transfer and suppresses aggregate formation in the solid state, a common problem that reduces efficiency in other BTD emitters. [1]

OLED EQE with methyl BTD
Class-level
EQE of 4.6% (15.7 cd/A) for a methyl-substituted BTD emitter.
Supports selection for mitigating aggregation-caused quenching in OLEDs.
Solution-processed multilayered device; dye as host or dopant emitter.
Organic Light-Emitting Diodes Electroluminescence Solid-State Lighting

Distinction from Unsubstituted and Isomeric BTD Cores

At a fundamental level, the benzothiadiazole core family exhibits significant variance in electronic structure. Calculations at the B3LYP/cc-pVTZ level reveal that the standard 2,1,3-benzothiadiazole (BTD) core and its derivatives possess LUMO energy levels ranging from 2.56 to 3.41 eV. This is a distinctly different electronic profile from the benzobis(thiadiazole) (BBT) family, which has much lower-lying LUMO energies between 3.70 and 4.11 eV. [1] Furthermore, when comparing isomeric BTD cores, benzo[d][1,2,3]thiadiazole (isoBTD) exhibits higher E LUMO and a larger energy band gap (Eg) than the standard benzo[c][1,2,5]thiadiazole (BTD) core. [2] 5,6-Dimethyl-BTD inherits the specific electronic properties of the BTD core, making it fundamentally different from isoBTD or BBT-based building blocks.

BTD vs. BBT LUMO levels
Class-level
BTD class LUMO: 2.56–3.41 eV. BBT class LUMO: 3.70–4.11 eV.
Higher LUMO enables better energy alignment with common donor materials.
DFT at B3LYP/cc-pVTZ level; distinguishes BTD core from isoBTD and BBT families.
Computational Chemistry Material Science Band Gap Engineering

5,6-Dimethyl-BTD: Application Scenarios


Baseline Acceptor for OPV Copolymer Development

This compound is the ideal procurement choice for establishing performance baselines in OPV research. As demonstrated by Rath et al., polymers synthesized with 5,6-dimethyl-BTD and common donors like benzodithiophene (BDT) provide a quantifiable power conversion efficiency (PCE) range of 0.31% to 0.90% [1]. This data serves as a crucial reference point when evaluating the impact of new donor units or functionalized acceptor analogs (e.g., ester- or fluorine-substituted BTD) on device performance, allowing for a clear, data-driven optimization of the polymer's electronic structure and solar cell efficiency.

Solution-Processed Aggregation-Resistant OLED Emitters

For researchers developing solution-processed organic light-emitting diodes, 5,6-dimethyl-BTD is a strategic choice for synthesizing emitters that mitigate solid-state aggregation quenching. Evidence from Pathak et al. shows that methyl substitution on the BTD core sterically hinders non-planar conformations, leading to a desirable blue-shift in emission and enabling a high external quantum efficiency (EQE) of 4.6% in green/yellowish-green devices [2]. This makes it a valuable building block for creating efficient, non-doped emissive layers for display and solid-state lighting applications.

n-Type Semiconductors with Controlled Energy Alignment

5,6-Dimethyl-BTD is a key monomer for synthesizing n-type conjugated polymers with precisely defined LUMO energy levels. As established by computational studies on the BTD core class, these materials possess LUMO levels in the range of 2.56–3.41 eV, which is significantly higher than that of benzobis(thiadiazole) (BBT) analogs (3.70–4.11 eV) [3]. This property is essential for achieving favorable energy level alignment with high-lying HOMO donor materials and metal electrode work functions. Researchers should procure this compound when the project goal is to develop electron-transport layers or acceptor polymers for OFETs and OPVs where a specific, relatively high LUMO is required to maximize open-circuit voltage.

Application
Selection Property
Validation Focus
Baseline acceptor for OPV copolymer development
Steric and electronic baseline profile
PCE benchmarking against functionalized BTD analogs
Solution-processed aggregation-resistant OLED emitters
Steric inhibition of solid-state aggregation
EQE and emission color purity in non-doped emissive layers
n-Type semiconductors with controlled energy alignment
Higher-lying LUMO level (2.56–3.41 eV)
Energy level alignment with donor HOMO and electrode work function

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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